molecular formula C20H17N3O4S B3470453 N-(furan-2-ylmethyl)-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide

N-(furan-2-ylmethyl)-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide

Cat. No.: B3470453
M. Wt: 395.4 g/mol
InChI Key: XICULIBKUOANCE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a 4-methoxyphenyl group at position 5 and an acetamide moiety at position 2. The acetamide is further modified with a furan-2-ylmethyl group, introducing both lipophilic (furan) and hydrogen-bonding (amide) functionalities.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-26-14-6-4-13(5-7-14)16-11-28-19-18(16)20(25)23(12-22-19)10-17(24)21-9-15-3-2-8-27-15/h2-8,11-12H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICULIBKUOANCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of furan, thieno[2,3-d]pyrimidine, and acetamide moieties, contributing to its distinct biological properties. The IUPAC name for this compound is:

Property Details
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₄O₃S
Molecular Weight 366.43 g/mol

The biological activity of this compound is primarily attributed to its anticancer properties. The mechanisms include:

  • Antiangiogenic Activity : The compound inhibits the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.
  • Inhibition of Tubulin Polymerization : It disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Induction of Apoptosis : The compound activates apoptotic pathways, promoting programmed cell death in malignant cells.
  • Inhibition of Kinases : It targets specific kinases involved in cancer cell survival and proliferation.

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits potent anti-proliferative activity against various cancer cell lines. Notably, it has shown significant results against the NCI 59 cell line with mean GI50 values as low as:

Cell Line GI50 Value (μM)
NCI 591.23

This indicates a strong potential for therapeutic application in oncology.

Case Studies and Research Findings

Several studies have highlighted the efficacy and mechanisms of action of this compound:

  • Study on Anticancer Properties : A study conducted by researchers showed that the compound significantly inhibited tumor growth in vivo models, demonstrating its potential as an effective anticancer agent.
  • Mechanistic Insights : Another study elucidated the biochemical pathways affected by the compound, confirming its role in disrupting cellular processes essential for cancer cell survival.
  • Comparative Analysis : Comparative studies with similar compounds revealed that this compound exhibited superior efficacy in inhibiting cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the thienopyrimidinone core, substituents at position 5, and modifications to the acetamide side chain. Below is a detailed comparison:

Core Modifications

  • Thieno[2,3-d]pyrimidinone vs. Thieno[3,2-d]pyrimidinone: The isomer N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide () shares a similar acetamide side chain but features a thieno[3,2-d]pyrimidinone core. The molecular weight (409.89 g/mol) and Cl substituent enhance lipophilicity compared to the target compound .

Substituents at Position 5

  • 4-Methoxyphenyl vs. 5-Methylthiophen-2-yl: Replacing the 4-methoxyphenyl group with 5-methylthiophen-2-yl (as in N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide, ) introduces a sulfur atom, increasing electron-richness and polarizability. This modification may enhance interactions with cysteine residues in enzymes but reduce solubility due to the hydrophobic thiophene ring .
  • 4-Methoxyphenyl vs. 5-Methylfuran-2-yl: The compound 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide () replaces the methoxyphenyl with a methylfuran group.

Acetamide Side Chain Modifications

  • Furan-2-ylmethyl vs. 4-Ethylphenyl: N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide () substitutes the furan-2-ylmethyl group with a 4-ethylphenyl moiety. The ethylphenyl group’s hydrophobicity may improve membrane permeability but reduce solubility in aqueous environments compared to the furan derivative .
  • Furan-2-ylmethyl vs. Triazole-Sulfanyl: In 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (), the acetamide is linked to a triazole-sulfanyl group. These compounds exhibit anti-exudative activity (e.g., 10 mg/kg dose in rats), suggesting that sulfur-containing side chains may enhance anti-inflammatory effects compared to the furan-2-ylmethyl group .

Physicochemical and Pharmacological Comparisons

Compound Name Core Structure Position 5 Substituent Acetamide Side Chain Molecular Weight (g/mol) Key Pharmacological Notes
Target Compound Thieno[2,3-d]pyrimidinone 4-Methoxyphenyl Furan-2-ylmethyl ~385 (estimated) Potential kinase inhibition
N-(4-ethylphenyl)-... () Thieno[2,3-d]pyrimidinone 4-Methoxyphenyl 4-Ethylphenyl ~399 Higher lipophilicity
N-(1-cyanocyclopentyl)-... () Thieno[2,3-d]pyrimidinone 5-Methylthiophen-2-yl 1-Cyanocyclopentyl 339.84 Enhanced electron-richness
2-[5-(5-methylfuran-2-yl)-... () Thieno[2,3-d]pyrimidinone 5-Methylfuran-2-yl Sulfanyl-2-methylphenyl 409.5 Improved hydrogen bonding
N-(2-chloro-4-methylphenyl)-... () Thieno[3,2-d]pyrimidinone Phenyl 2-Chloro-4-methylphenyl 409.89 Increased steric bulk

Research Findings and Trends

  • Anti-Inflammatory Activity : Triazole-sulfanyl acetamides () show anti-exudative effects comparable to diclofenac sodium, suggesting sulfur-containing derivatives may outperform furan-based analogs in inflammation models .
  • Antimicrobial Potential: Benzofuran-oxadiazole acetamides () demonstrate antimicrobial activity, indicating that furan moieties paired with heterocycles (e.g., oxadiazole) could broaden therapeutic applications .
  • Synthetic Feasibility: The target compound’s furan-2-ylmethyl group simplifies synthesis compared to cyanocyclopentyl () or boronate-containing derivatives (), which require complex coupling steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide

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